P2Y14 Antagonism vs. UDP-Glucose Agonism
Disodium uridine 5'-diphosphate (UDP) acts as a competitive antagonist at the human P2Y14 receptor with a pKB of 7.28, whereas UDP-glucose is a potent agonist at the same receptor (EC50 = 80 ± 31 nM) [1]. This functional opposition is a critical differentiator, as it allows UDP to block the pro-inflammatory effects mediated by endogenous UDP-sugars like UDP-glucose [2].
| Evidence Dimension | P2Y14 Receptor Activity |
|---|---|
| Target Compound Data | pKB = 7.28 (competitive antagonist) |
| Comparator Or Baseline | UDP-glucose: EC50 = 80 ± 31 nM (agonist) |
| Quantified Difference | Functional opposition: Antagonist vs. Agonist |
| Conditions | Schild analysis in COS-7 cells transiently expressing human P2Y14-R and a chimeric Gαq/i protein [1]; calcium assay in HEK293 cells expressing human P2Y14-R [2] |
Why This Matters
This unique antagonist action is essential for research aiming to inhibit, rather than activate, P2Y14-mediated signaling pathways, which are implicated in inflammation and immune cell chemotaxis [3].
- [1] Fricks, I. P., et al. (2008). UDP is a competitive antagonist at the human P2Y14 receptor. Journal of Pharmacology and Experimental Therapeutics, 325(2), 588-594. View Source
- [2] Chambers, J. K., et al. (2000). A G protein-coupled receptor for UDP-glucose. Journal of Biological Chemistry, 275(15), 10767-10771. View Source
- [3] Jacobson, K. A., et al. (2009). Development of selective agonists and antagonists of P2Y receptors. Purinergic Signalling, 5(1), 75-89. View Source
